

discovery and developmental history of imidazolinone herbicides

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An In-depth Technical Guide to the Discovery and Developmental History of Imidazolinone Herbicides

Introduction

The imidazolinones are a significant class of herbicides discovered and developed by American Cyanamid Company.[1][2][3] These compounds are characterized by their high efficacy at low application rates, broad-spectrum weed control, and a favorable environmental profile, including low mammalian toxicity.[4][5] Their unique mode of action, which targets an enzyme pathway present in plants but not in animals, has made them a cornerstone of modern weed management. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental protocols related to imidazolinone herbicides, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

The Discovery Pathway: From Serendipity to Synthesis

The journey of the imidazolinone herbicides began in the 1970s at the Agricultural Research Division of American Cyanamid.[3][6] Unlike targeted drug design, the initial discovery was the result of a random chemical screening program, a method that, while less sophisticated than biorational approaches, has proven highly successful in identifying novel compounds with diverse mechanisms of action.[7]

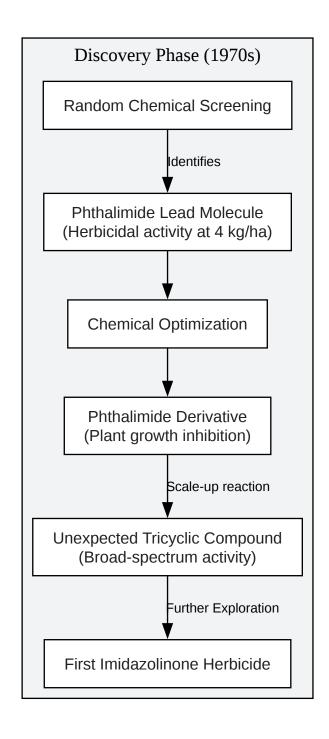


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The initial lead molecule was a phthalimide, which demonstrated sufficient herbicidal activity at a rate of 4 kg/ha to justify a dedicated synthesis program.[6][7] Subsequent optimization of this initial structure led to a derivative with promising plant growth inhibition. An attempt to produce larger quantities of this derivative for field trials unexpectedly resulted in the formation of a tricyclic compound. When this same reaction was applied to the original phthalimide lead, the resulting compound exhibited potent, broad-spectrum herbicidal activity.[6] Further exploration and refinement of this new chemical scaffold led directly to the creation of the first imidazolinone herbicide.[6] This discovery was pivotal, though the precise biochemical target, acetohydroxyacid synthase (AHAS), was not understood at the time.[6]





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Caption: The discovery process of imidazolinone herbicides.

Mechanism of Action: Inhibition of Amino Acid Synthesis





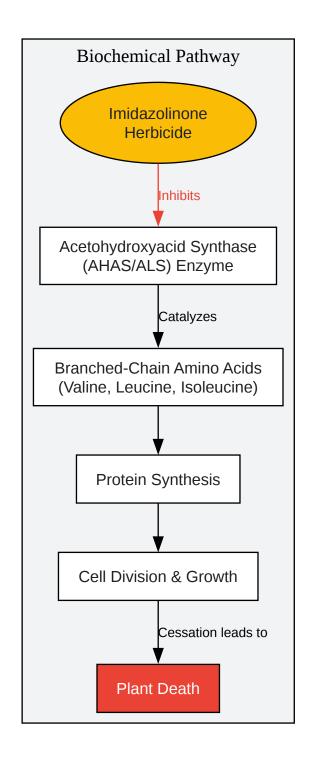


The herbicidal activity of the imidazolinones stems from their potent and specific inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) (EC 4.1.3.18). [2][6][8][9] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][8]

Upon absorption through both roots and foliage, the herbicide is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues or growing points.[1] [10] By inhibiting AHAS, the herbicide blocks the production of these three critical amino acids. [1][8] This leads to a rapid depletion of their internal pools, which in turn halts protein synthesis and cell division.[2]

The visible symptoms in susceptible plants appear slowly. Treated leaves may remain green for two or more weeks, as photosynthesis is not directly affected.[1] However, growth ceases almost immediately. The meristematic regions, which have the highest demand for amino acids, die first, followed by a slow necrosis of mature tissues as the plant essentially starves to death.[1][2] Because the AHAS enzyme is not present in animals, imidazolinones exhibit very low toxicity to mammals, birds, fish, and insects.[1][11][12]





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Caption: Mechanism of action of imidazolinone herbicides.

Developmental History and Key Compounds







Following the initial discovery, American Cyanamid developed and patented a series of imidazolinone herbicides. The first U.S. patent was awarded in 1980 for **imazamethabenz**-methyl.[6] This was followed by patents for imazaquin, imazapyr, imazapic, and imazethapyr in 1989, and imazamox in 1994.[6] These compounds all share the characteristic imidazolinone ring and a carboxylic acid group, but differ in their attached ring structures, which influences their herbicidal spectrum and crop selectivity.[6]



Herbicide	Year of U.S. Patent	Primary Uses & Characteristics
Imazamethabenz-methyl	1980[6]	Selective control of wild oats and other weeds in cereals and sunflower.[13]
lmazapyr	1989[6]	Broad-spectrum, non-selective control of annual and perennial weeds, woody plants, and aquatic vegetation. Used in forestry and non-crop areas.[1] [12][14]
Imazaquin	1989[6]	Selective pre- and post- emergence control of broadleaf weeds in soybeans. [6]
Imazethapyr	1989[6]	Selective control of a wide range of grass and broadleaf weeds in soybeans and other leguminous crops.[15]
Imazapic	1989[6]	Used for weed control in peanuts, sugarcane, and imidazolinone-tolerant crops.
Imazamox	1994[6]	Post-emergence control of weeds in various crops, including imidazolinone-tolerant varieties. Marketed in 1997 for use in soybeans.[4]

Development of Imidazolinone-Tolerant Crops

A major breakthrough in the application of imidazolinone herbicides was the development of tolerant crop varieties. This was achieved through conventional plant breeding techniques, specifically mutagenesis and selection, and does not involve transgenic modification.[5][9][16]



Scientists discovered that a single target-site mutation in the AHAS gene could confer a high level of tolerance to imidazolinone herbicides.[9][16] This discovery allowed breeders to develop crop varieties that could withstand herbicide applications that would kill both weeds and conventional crops.

This technology was commercialized by BASF (which later acquired American Cyanamid's crop protection business) under the Clearfield® brand, starting with maize in 1992.[5][9] The Clearfield® system has since been extended to include wheat, rice, oilseed rape (canola), and sunflower.[5][9][11][16] This innovation has been crucial for managing difficult-to-control weeds, including those that are closely related to the crop, and for controlling key parasitic weeds.[9] [16]

Experimental Protocols Synthesis of Imidazolinone Herbicides

The synthesis of imidazolinone herbicides can be achieved through several routes. A common method involves the reaction of a substituted pyridine- or quinoline-dicarboxylic acid anhydride with an aminonitrile, followed by hydrolysis and cyclization.[17][18]

General Protocol for Imazethapyr Synthesis:[18]

- Preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride: This intermediate is prepared from 5-ethyl pyridinedicarboxylic acid.
- Condensation: The 5-ethyl-2,3-pyridinedicarboxylic anhydride is reacted with 2-amino-2,3-dimethylbutyronitrile. This forms the intermediate 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid.
- Hydrolysis and Cyclization: The cyano group of the intermediate is hydrolyzed to an amide using sodium hydroxide and hydrogen peroxide. This is followed by intramolecular cyclization.
- Acidification: The final step is acidification of the reaction mixture, which precipitates the imazethapyr product.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay



This in-vitro assay is fundamental to determining the inhibitory activity of imidazolinones on their target enzyme. The protocol involves isolating the enzyme from plant tissue and measuring its activity in the presence and absence of the inhibitor.[2]

Methodology:[2]

- Plant Material: Use young, etiolated corn seedlings (e.g., Zea mays L. Pioneer var 3547)
 grown in darkness for 3 days.[2]
- Enzyme Extraction:
 - Homogenize root and shoot tissue in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 100 mM sodium pyruvate, 10% v/v glycerol, and 10 mM cysteine).
 - Filter the homogenate through cheesecloth and centrifuge at 14,000g for 15 minutes to remove cell debris.
 - Perform an ammonium sulfate precipitation on the supernatant (bring to 65% saturation) to concentrate the enzyme. Centrifuge again and discard the supernatant.
 - Resuspend the pellet in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0, with 20 mM sodium pyruvate and 1 mM MgCl2) and desalt using a gel filtration column (e.g., Sephadex G-25).

Enzyme Assay:

- The assay mixture should contain buffer (e.g., 50 mM potassium phosphate, pH 7.0), 100 mM sodium pyruvate, 1 mM MgCl2, 10 μM FAD, and 0.5 mM thiamine pyrophosphate.
- Add various concentrations of the imidazolinone inhibitor (dissolved in a suitable solvent like DMSO) to the assay tubes.
- Initiate the reaction by adding the partially purified enzyme extract. Incubate at 35°C for 1 hour.

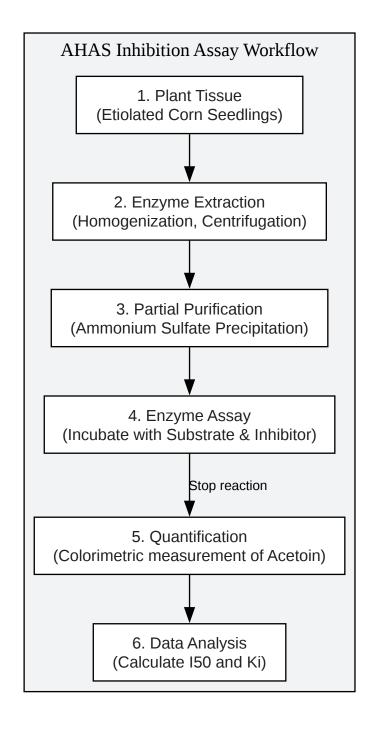






- Stop the reaction by adding H2SO4. The acid decarboxylates the product of the AHAS reaction (acetolactate) to acetoin.
- \circ Quantify the amount of acetoin produced using the colorimetric method of Westerfeld (reaction with creatine and α -naphthol). Read the absorbance at 525 nm.
- Data Analysis:
 - o Compare the enzyme activity in the presence of the inhibitor to the control (no inhibitor).
 - Calculate the concentration of inhibitor required for 50% inhibition (I50). The inhibition constant (Ki) can be determined using a Dixon plot.[2]





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